(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHSHOLGKHFVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including anti-tubercular and anti-inflammatory properties. These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in these biological processes.
Mode of Action
tuberculosis, suggesting that they may interfere with essential biochemical processes in this bacterium. In the context of anti-inflammatory activity, benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Biochemical Pathways
Given the reported anti-tubercular and anti-inflammatory activities of benzothiazole derivatives, it can be inferred that this compound may affect pathways related to these biological processes. For instance, it may interfere with the synthesis of mycolic acids in M. tuberculosis or the synthesis of prostaglandins in inflammatory cells.
Result of Action
Based on the reported activities of benzothiazole derivatives, it can be inferred that this compound may inhibit the growth of M. tuberculosis and reduce inflammation, potentially through the inhibition of COX enzymes.
Biological Activity
(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C16H13BrN2OS
- Molecular Weight : 361.26 g/mol
- CAS Number : 865544-69-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance.
- Caspase Activation : Research indicates that compounds with similar structures can activate caspase-3, a crucial enzyme in the apoptotic pathway. This activation leads to programmed cell death in cancer cells, thus potentially reducing tumor growth .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these activities suggest significant potential for development as an antimicrobial agent .
Cytotoxicity Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate cytotoxicity |
| A549 (Lung) | 15.0 | High cytotoxicity |
| HepG2 (Liver) | 20.0 | Moderate cytotoxicity |
| PC3 (Prostate) | 18.0 | High cytotoxicity |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting a selective action that could be harnessed in therapeutic applications.
Antimicrobial Efficacy
The antimicrobial activity of this compound was assessed against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis (Gram-positive) | 25 | Effective |
| Escherichia coli (Gram-negative) | 30 | Effective |
| Pichia pastoris (Yeast) | 40 | Moderate activity |
The compound demonstrated significant antimicrobial activity, particularly against Bacillus subtilis, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Caspase-3 Interaction Study : In silico studies have shown that derivatives similar to this compound can form hydrogen bonds with key residues in caspase-3, enhancing their apoptotic effects on cancer cells .
- Antimicrobial Screening : A comprehensive screening of benzothiazole derivatives, including this compound, revealed promising results against various pathogens, supporting its potential use in treating infections resistant to conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant anticancer properties. The compound's structure suggests interactions with key biological pathways involved in cancer progression.
- Mechanism of Action : Similar compounds have been shown to inhibit kinases such as MEK1/2, which are critical for cell proliferation in various cancers, including leukemia and glioblastoma.
Case Study : A study investigated the cytotoxic effects of related thiazole derivatives on cancer cell lines, revealing IC50 values as low as 0.3 µM for MV4-11 leukemia cells, indicating potent anticancer activity.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MV4-11 | 0.3 | MEK1/2 inhibition |
| Anticancer | MOLM13 | 1.2 | ERK pathway downregulation |
| Cytotoxicity | Glioblastoma | Varies | Induction of apoptosis |
Inhibition of Enzymatic Activity
The compound may also serve as an inhibitor of specific enzymes involved in cancer and inflammatory pathways. Its structural components suggest potential interactions with various biological targets.
Research Insight : Studies have shown that thiazole-containing compounds can inhibit histone deacetylases (HDACs), which play a role in the regulation of gene expression and are implicated in cancer progression.
Biochemical Assays
Due to its unique structural features, this compound can be utilized in biochemical assays to study enzyme interactions and cellular responses.
Application Example : The compound can be used in high-throughput screening to identify inhibitors of the type III secretion system (T3SS) in pathogenic bacteria, providing insights into bacterial virulence mechanisms and potential therapeutic targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Trends
Q & A
Q. What are the optimal synthetic routes for (E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer: Synthesis typically involves:
- Step 1: Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions to form the benzothiazole core .
- Step 2: Condensation of the benzothiazole intermediate with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the imine bond .
- Key Considerations: Control reaction temperature (60–80°C) and stoichiometry to minimize side products like hydrolyzed amides.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the bromine substituent and E-configuration of the imine bond .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 401.02 for C₁₆H₁₄BrN₂OS) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How does bromine substitution at the 3-position influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer:
- Bromine’s electron-withdrawing effect activates the benzene ring for NAS.
- Experimental Design: React with nucleophiles (e.g., NaN₃, NaOMe) under varying conditions (solvent: DMF, 100°C; catalyst: CuI). Monitor reaction progress via TLC/HPLC .
- Data Interpretation: Compare reaction rates with non-brominated analogs to quantify electronic effects .
Q. What computational strategies predict binding affinity to kinase targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the ethyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer:
- Standardization: Re-evaluate assays under uniform conditions (e.g., MTT assay using MCF-7 cells, 48-h incubation).
- Meta-Analysis: Compare data across studies with attention to substituent effects (Table 1).
- Hypothesis Testing: Synthesize analogs (e.g., Cl or I substitution) to isolate electronic vs. steric contributions .
Key Methodological Recommendations
- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction time by 40% while maintaining >90% yield .
- Biological Assays: Pair in vitro cytotoxicity studies with transcriptomic profiling (RNA-seq) to identify downstream targets .
- Computational Validation: Cross-validate docking results with experimental SAR (structure-activity relationship) data to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
